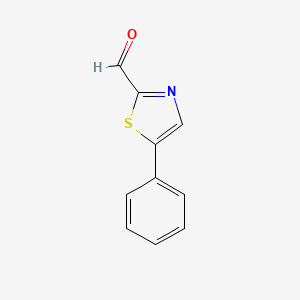

5-Phenyl-1,3-thiazole-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-7-10-11-6-9(13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEXIFWBDMYROV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862494-59-5 | |

| Record name | 5-phenyl-1,3-thiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Phenyl-1,3-thiazole-2-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenyl-1,3-thiazole-2-carbaldehyde is a heterocyclic aldehyde that holds significant interest as a versatile building block in medicinal chemistry and materials science. Its unique molecular architecture, featuring a phenyl-substituted thiazole ring coupled with a reactive aldehyde moiety, provides a valuable scaffold for the synthesis of a diverse array of complex molecules with potential therapeutic and industrial applications. This guide offers a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, and potential applications of this compound, providing researchers with a foundational understanding of this important chemical entity.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its presence in numerous biologically active compounds, including approved drugs, underscores its ability to engage in crucial interactions with biological targets. The incorporation of a phenyl group and a carbaldehyde function onto the thiazole core, as seen in this compound, further enhances its utility by providing sites for molecular elaboration and diversification. This guide will delve into the specific attributes of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in synthesis and biological studies. While experimental data for some properties of this compound are not extensively reported in publicly available literature, a combination of vendor-supplied information and predictive models provides a useful profile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NOS | [3] |

| Molecular Weight | 189.23 g/mol | [3] |

| CAS Number | 862494-59-5 | [3] |

| Appearance | Solid | [3] |

| Color | Yellow | [3] |

| Purity | Typically ≥95% | [3] |

| Predicted Boiling Point | 365.6 ± 35.0 °C | |

| Predicted Density | 1.269 ± 0.06 g/cm³ | |

| Predicted pKa | 0.12 ± 0.10 |

Synthesis of this compound

The synthesis of substituted thiazoles can be achieved through various established methodologies. The Hantzsch thiazole synthesis, a classic and versatile method, involves the condensation of an α-haloketone with a thioamide. For this compound, a plausible synthetic approach would involve the reaction of a suitably protected 2-formylthioacetamide with a 2-halo-1-phenylethanone derivative.

A general workflow for a potential synthesis is outlined below:

Caption: A generalized workflow for the synthesis of the thiazole core.

Illustrative Experimental Protocol (Hypothetical):

To a solution of 2-oxo-2-phenylethyl halide (1.0 eq) in a suitable solvent such as ethanol or DMF, is added formylthioacetamide (1.1 eq). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the thiazole ring proton, and the protons of the phenyl group. The aldehydic proton (CHO) should appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The proton on the C4 position of the thiazole ring is expected to be a singlet around δ 8.0-8.5 ppm. The five protons of the phenyl group will likely appear as a multiplet in the aromatic region, between δ 7.2 and 8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The aldehydic carbonyl carbon is expected to resonate in the highly deshielded region of the spectrum, around δ 180-190 ppm. The carbons of the thiazole ring (C2, C4, and C5) will have characteristic shifts, with C2 and C5 being significantly influenced by the electron-withdrawing aldehyde group and the phenyl substituent, respectively. The phenyl carbons will appear in the aromatic region (δ 120-140 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. The C-H stretching vibration of the aldehyde proton may be observed as a weaker band around 2720-2820 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the thiazole and phenyl rings will be present in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for C₁₀H₇NOS would be observed at an m/z of approximately 189. Common fragmentation patterns would likely involve the loss of the formyl group (-CHO, 29 Da) or cleavage of the thiazole ring, providing valuable structural information.

Caption: Plausible mass fragmentation pathways for the title compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde group and the aromatic character of the thiazole ring.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:

-

Nucleophilic Addition: It readily undergoes addition reactions with various nucleophiles such as Grignard reagents, organolithium compounds, and cyanide, leading to the formation of secondary alcohols, cyanohydrins, and other valuable intermediates.

-

Condensation Reactions: It can be condensed with amines, hydrazines, and hydroxylamines to form imines (Schiff bases), hydrazones, and oximes, respectively. These derivatives are often biologically active or serve as precursors for more complex heterocyclic systems.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing further avenues for synthetic diversification.

Potential Applications in Drug Discovery

Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5] The 5-phenyl-1,3-thiazole scaffold, in particular, has been explored for the development of novel therapeutic agents. The presence of the aldehyde group in this compound makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. For instance, the synthesis of various hydrazone derivatives from this aldehyde could lead to the identification of potent enzyme inhibitors or receptor modulators.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and the versatile reactivity of its aldehyde group make it a cornerstone for the development of novel compounds with diverse applications. Further experimental investigation into its specific biological activities and the exploration of its utility in the synthesis of complex molecular architectures will undoubtedly continue to be a fruitful area of research.

References

- Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. (2026). Journal of Molecular Structure, 1315, 138481.

- Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. (2026). Journal of Molecular Structure, 1315, 138481.

-

Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][6][7][8]triazole Derivatives. (n.d.). ChemRxiv.

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). European Journal of Medicinal Chemistry, 223, 113645.

- Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2022). Molecules, 27(15), 4933.

- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2019). Molecules, 24(19), 3568.

- (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (2013).

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules, 26(23), 7299.

- Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (2022). Chemical Methodologies, 6(3), 245-254.

- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9-S), 154-163.

- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.

- Design and synthesis of novel 2-phenylthiazole CYP51 inhibitors. (2024). RSC Medicinal Chemistry, 15(2), 434-445.

- (PDF) Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research, 22(2), 60-65.

- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2019). Molecules, 24(19), 3568.

- Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (2017). Tropical Journal of Pharmaceutical Research, 16(11), 2725-2733.

- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2005). Indian Journal of Chemistry - Section B, 44B(7), 1452-1456.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules, 26(23), 7299.

- Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. (2025). Chemistry Central Journal, 19(1), 1-20.

- Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. (2020). Molecules, 25(10), 2419.

- 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde. (n.d.). Benchchem.

- Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. (2022).

- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). ACS Medicinal Chemistry Letters, 13(12), 1933-1939.

- This compound. (n.d.). CymitQuimica.

- 2-Phenyl-1,3-thiazole-5-carbaldehyde. (n.d.). PubChem.

- 2-PHENYL-1,3-THIAZOLE-5-CARBALDEHYDE. (n.d.). ChemicalBook.

- Heterocycles 21. Reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone. (2006). Revue Roumaine de Chimie, 51(7-8), 675-680.

- 1,3-Thiazole-2-carbaldehyde. (n.d.). PubChem.

- 5-Phenyl-1,2,5-di-thia-zepane. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2449.

Sources

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 5-Phenyl-1,3-thiazole-2-carbaldehyde

Part 1: Theoretical Framework and Structural Elucidation

Introduction to 5-Phenyl-1,3-thiazole-2-carbaldehyde

This compound, with the chemical formula C₁₀H₇NOS, is a heterocyclic compound featuring a phenyl group attached to a thiazole ring, which is in turn substituted with an aldehyde group.[1][2][3] The thiazole nucleus is a prominent scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its wide range of biological activities.[4][5][6] Accurate structural confirmation is paramount in the synthesis and development of thiazole-based drug candidates, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a detailed protocol and interpretive framework for the ¹H NMR analysis of this specific molecule.

Molecular Structure and Proton Environments:

The molecule possesses three distinct regions with unique proton environments, which are key to its spectral signature:

-

Aldehyde Proton (-CHO): A single, highly deshielded proton.

-

Thiazole Ring Proton (H-4): One proton on the heterocyclic ring.

-

Phenyl Ring Protons (-C₆H₅): Five protons in ortho, meta, and para positions, which are chemically distinct due to the attachment to the thiazole ring.

Foundational Principles of ¹H NMR Spectroscopy in this System

The interpretation of the ¹H NMR spectrum hinges on understanding three core concepts: chemical shift, spin-spin coupling, and signal integration.

-

Chemical Shift (δ): The position of a signal (in parts per million, ppm) is dictated by the local electronic environment of the proton. Protons in electron-poor environments are "deshielded" and appear at higher ppm values (downfield).[7][8]

-

Aldehyde Proton: This proton is significantly deshielded by the strong electron-withdrawing and anisotropic effects of the adjacent carbonyl (C=O) group, causing it to resonate far downfield.[7][9][10]

-

Aromatic Protons (Phenyl & Thiazole): Protons on aromatic rings are deshielded by a phenomenon known as ring current, where the circulation of π-electrons generates a secondary magnetic field that reinforces the external field at the location of the protons.[8][11] The electronegative nitrogen and sulfur atoms in the thiazole ring further withdraw electron density, enhancing the deshielding of the thiazole proton.[12]

-

-

Spin-Spin Coupling (J): The magnetic field of a proton is influenced by the spin states of neighboring, non-equivalent protons. This interaction, transmitted through the bonding electrons, splits the signal into multiple lines (a multiplet). The spacing between these lines is the coupling constant (J), measured in Hertz (Hz). For the phenyl ring, characteristic coupling patterns are observed between adjacent (ortho), meta, and para protons.

-

Signal Integration: The area under an NMR signal is directly proportional to the number of protons generating that signal. This allows for a quantitative count of the protons in each unique environment.

Part 2: Experimental Protocol and Data Acquisition

A reliable spectrum is contingent upon meticulous sample preparation and appropriate spectrometer parameter selection. This protocol is designed to be self-validating at each stage.

Sample Preparation: A Self-Validating Protocol

Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its single, well-characterized residual peak. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

Protocol:

-

Purity Assessment: Begin with a sample of this compound confirmed to be of high purity (typically >95%) by other analytical methods (e.g., LC-MS, elemental analysis).[1] Impurities from synthesis, such as unreacted starting materials, are a common source of spectral artifacts.[13]

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound.

-

Solubilization: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

-

Homogenization: Cap the tube and gently vortex or sonicate until the solid is completely dissolved.

-

Trustworthiness Check: Visually inspect the solution. It should be clear and free of any suspended particles. A homogenous solution is the first validation checkpoint, ensuring that the subsequent spectrum will be representative of the dissolved analyte.

-

Referencing: While modern spectrometers can lock onto the deuterium signal of the solvent and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm), Tetramethylsilane (TMS) can be added as an internal standard for a universal δ 0.00 ppm reference point.

Spectrometer Setup and Acquisition Parameters

Rationale: Higher field strength spectrometers (e.g., 400 MHz and above) are highly recommended. The increased magnetic field spreads the signals further apart (improves dispersion), which is crucial for resolving the complex, overlapping multiplets of the phenyl region.

Table 1: Recommended Acquisition Parameters for ¹H NMR

| Parameter | Recommended Value | Rationale & Justification |

|---|---|---|

| Spectrometer Frequency | ≥ 400 MHz | Provides superior signal dispersion, essential for resolving complex multiplets and reducing second-order effects. |

| Pulse Program | zg30 | A standard 30° pulse experiment is sufficient for routine 1D spectra and ensures good signal intensity. |

| Number of Scans (NS) | 8 to 16 | Adequately improves the signal-to-noise ratio for a sample of this concentration. |

| Relaxation Delay (D1) | 2-5 seconds | Ensures protons have sufficiently relaxed back to their equilibrium state before the next pulse, which is critical for accurate signal integration. |

| Acquisition Time (AQ) | 2-4 seconds | Determines the digital resolution of the spectrum. A longer time yields sharper lines. |

| Spectral Width (SW) | 0 to 12 ppm | A standard range that encompasses all expected signals for this molecule, from TMS to the aldehyde proton. |

Part 3: Spectral Interpretation and Analysis

Predicted ¹H NMR Spectrum and Signal Assignments

Based on the structure and fundamental principles, a detailed prediction of the spectrum can be made. This serves as a hypothesis to be tested against the acquired data.

Table 2: Predicted ¹H NMR Signal Assignments for this compound (in CDCl₃)

| Proton Label | Chemical Environment | Predicted δ (ppm) | Multiplicity | Integration | Causality of Chemical Shift |

|---|---|---|---|---|---|

| H-a | Aldehyde | 9.5 - 10.5 | Singlet (s) | 1H | Highly deshielded by the strong anisotropic and electron-withdrawing effects of the carbonyl group.[9][11][14] |

| H-b | Thiazole C4-H | 8.0 - 8.5 | Singlet (s) | 1H | Located in an electron-deficient aromatic heterocycle; deshielded by ring current and electronegative N and S atoms.[12] |

| H-c | Phenyl (ortho) | 7.7 - 8.1 | Multiplet (m) or Doublet of doublets (dd) | 2H | Deshielded by proximity to the electron-withdrawing thiazole ring and aromatic ring current. |

| H-d | Phenyl (meta/para) | 7.3 - 7.6 | Multiplet (m) | 3H | Standard aromatic proton region; less deshielded than the ortho protons.[7] |

Step-by-Step Analytical Workflow

The following workflow provides a systematic approach to interpreting the acquired spectrum.

Caption: A systematic workflow for processing and interpreting the ¹H NMR spectrum.

-

Reference the Spectrum: Calibrate the spectrum by setting the residual CDCl₃ peak to δ 7.26 ppm.

-

Identify Key Singlets:

-

Locate the most downfield signal, a sharp singlet expected between δ 9.5-10.5 ppm . This is the aldehyde proton . Its integration must be 1H.[14][15]

-

Find the next singlet in the aromatic region, typically δ 8.0-8.5 ppm . This corresponds to the lone thiazole proton (H-4) . Its integration must also be 1H.

-

-

Analyze the Phenyl Region:

-

This complex region, typically between δ 7.3-8.1 ppm , should have a total integration of 5H.

-

The most downfield part of this multiplet (often around δ 7.7-8.1) corresponds to the two ortho protons , which are most affected by the thiazole ring.

-

The remaining, more upfield portion of the multiplet corresponds to the three meta and para protons .

-

At high field strengths, these signals may resolve into a doublet of doublets for the ortho protons and a multiplet for the meta/para protons. The "roofing" or "tenting" effect, where the inner peaks of coupling patterns are taller, can often be observed if the chemical shifts of the coupling partners are close.[16]

-

-

Final Validation: Check for any unexpected peaks. Small signals may correspond to residual solvents (e.g., water, acetone) or impurities from the synthesis. The absence of signals from starting materials is a key indicator of product purity.

Part 4: Advanced Considerations and Common Pitfalls

-

Solvent Effects: Using a different solvent like DMSO-d₆ will cause shifts in all proton signals. Protons capable of hydrogen bonding, like the aldehyde proton, may shift significantly. Always report the solvent used for the analysis.

-

Concentration Effects: Very high sample concentrations can lead to peak broadening and slight shifts in chemical shift values due to intermolecular interactions. The recommended concentration (5-10 mg in ~0.6 mL) mitigates this.

-

Oxidation: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, even by atmospheric oxygen.[14] The appearance of a very broad singlet, typically above δ 10 ppm, could indicate the presence of the carboxylic acid impurity. This can be confirmed by a D₂O exchange experiment, where the acidic proton signal would disappear.

References

-

OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2017). Any one know about the aldhyde peak in proton NMR?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 18.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

-

World of Molecules. (2025). Phenyl, 5.8-6.0: Significance and symbolism. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Phenyl group in proton NMR. Retrieved from [Link]

-

MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

-

UCLA. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenyl-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

-

ChemSynthesis. (2025). 1,3-thiazole-5-carbaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H7NOS). Retrieved from [Link]

-

ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1,3-thiazole-2-carbaldehyde. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - this compound (C10H7NOS) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicchemistryguide.com [organicchemistryguide.com]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. modgraph.co.uk [modgraph.co.uk]

- 13. Thiazole synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 5-Phenyl-1,3-thiazole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Phenyl-1,3-thiazole-2-carbaldehyde. In the absence of experimentally acquired data in peer-reviewed literature, this document presents a detailed, predicted ¹³C NMR spectrum. The predictions are grounded in established principles of NMR spectroscopy, substituent effects, and comparative analysis with structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the spectral interpretation and structural verification of this and related heterocyclic compounds.

Introduction: The Significance of this compound

The thiazole ring is a cornerstone of medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold. The title compound, this compound, combines this critical heterocycle with a phenyl substituent and a reactive carbaldehyde group, marking it as a versatile intermediate for the synthesis of novel therapeutic agents. Accurate structural elucidation is paramount in the drug discovery pipeline, and ¹³C NMR spectroscopy stands as a definitive tool for this purpose. This guide aims to provide an authoritative resource for understanding the ¹³C NMR characteristics of this important building block.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values are derived from a combination of empirical calculations based on substituent effects on thiazole and benzene rings, and data from analogous structures reported in the literature.[1][2][3][4][5][6][7][8] The predictions are made for a standard deuterated chloroform (CDCl₃) solvent.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C=O (aldehyde) | ~184.5 | The formyl carbon is highly deshielded due to the electron-withdrawing nature of the oxygen atom.[4][5][8] |

| C2 (thiazole) | ~168.0 | This carbon is attached to both a nitrogen and a sulfur atom, as well as the electron-withdrawing aldehyde group, leading to significant deshielding. |

| C4 (thiazole) | ~145.0 | The C4 carbon of the thiazole ring is typically found in this region, influenced by the adjacent sulfur and the phenyl group at C5. |

| C5 (thiazole) | ~128.0 | The C5 carbon is directly bonded to the phenyl group and is part of the thiazole ring's double bond. |

| C1' (phenyl, ipso) | ~133.0 | The ipso-carbon of the phenyl ring is deshielded by the attachment to the thiazole ring. |

| C2'/C6' (phenyl, ortho) | ~129.5 | These ortho-carbons are influenced by the electronic effects of the thiazole substituent. |

| C3'/C5' (phenyl, meta) | ~129.0 | The meta-carbons of the phenyl ring are generally less affected by the substituent. |

| C4' (phenyl, para) | ~131.0 | The para-carbon's chemical shift is sensitive to the electronic nature of the substituent on the phenyl ring. |

In-Depth Spectral Analysis and Peak Assignment

A thorough understanding of the electronic environment of each carbon atom is crucial for accurate peak assignment. The following analysis explains the reasoning behind the predicted chemical shifts for this compound.

The Thiazole Ring Carbons

-

C2 (~168.0 ppm): This carbon is positioned between two heteroatoms, nitrogen and sulfur, and is also bonded to the electron-withdrawing carbaldehyde group. This cumulative deshielding effect places its resonance at a significantly downfield position.

-

C4 (~145.0 ppm): The chemical shift of C4 is primarily influenced by its position in the heterocyclic aromatic system and its proximity to the sulfur atom.

-

C5 (~128.0 ppm): This carbon is part of a C=C bond within the thiazole ring and is directly attached to the phenyl group. Its chemical shift is a balance of these influences.

The Phenyl Group Carbons

The chemical shifts of the phenyl carbons are influenced by the thiazole ring acting as a substituent.[2][9][10]

-

C1' (ipso, ~133.0 ppm): The direct attachment to the thiazole ring causes a deshielding effect on the ipso-carbon.

-

C2'/C6' (ortho, ~129.5 ppm) and C3'/C5' (meta, ~129.0 ppm): The chemical shifts of the ortho and meta carbons are influenced by the inductive and resonance effects of the thiazole substituent.

-

C4' (para, ~131.0 ppm): The para carbon's chemical shift is often a good indicator of the overall electron-donating or -withdrawing nature of the substituent.

The Carbaldehyde Carbon

-

C=O (~184.5 ppm): The carbonyl carbon of an aldehyde is characteristically found in the downfield region of the ¹³C NMR spectrum, typically between 180 and 200 ppm, due to the strong deshielding effect of the double-bonded oxygen atom.[4][5][8]

Experimental Protocol: Synthesis and NMR Sample Preparation

While this guide focuses on predicted data, a robust experimental protocol is essential for the future acquisition of empirical data. A plausible synthetic route for this compound is a variation of the Hantzsch thiazole synthesis.[11][12][13][14][15]

Generalized Synthesis of this compound

-

Reaction Setup: To a solution of an appropriate α-haloketone (e.g., 2-bromo-1-phenylethanone) in a suitable solvent such as ethanol, add an equimolar amount of a thioamide that can be converted to the 2-carbaldehyde, or a precursor.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

¹³C NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve approximately 20-30 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the ¹³C NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters: A standard proton-decoupled ¹³C NMR experiment should be performed with a sufficient number of scans to achieve a good signal-to-noise ratio.

Visualization of Molecular Structure and Workflow

To aid in the understanding of the structure and the proposed experimental workflow, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

Caption: Experimental workflow from synthesis to NMR analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹³C NMR spectrum of this compound, a compound of significant interest in medicinal chemistry. The predicted chemical shifts, supported by a thorough analysis of substituent effects and comparisons with related structures, offer a reliable reference for researchers. The included experimental protocols for synthesis and NMR analysis provide a clear path for the empirical validation of these predictions. This document serves as a valuable resource, upholding scientific integrity and providing actionable insights for professionals in the field.

References

-

The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International.

-

Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

Hantzsch Thiazole Synthesis. Chem Help Asap.

-

SUPPORTING INFORMATION FOR. Unpublished.

-

13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.

-

The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. National Institutes of Health.

-

Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate.

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.

-

A guide to 13C NMR chemical shift values. Compound Interest.

-

Hantzsch Thiazole Synthesis. SynArchive.

-

2-Thiazolecarboxaldehyde - Optional[13C NMR] - Spectrum. SpectraBase.

-

5-Phenylisothiazole - Optional[13C NMR] - Chemical Shifts. SpectraBase.

-

Synthesis and Substituent Effect Study on 13C NMR Chemical Shifts of 4-(substitue-phenyl)-6-methyl-3-phenyl-4H-1,2,4-oxadiazin-5(6H)-one. ResearchGate.

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences.

-

chemical shift of functional groups in 13C NMR spectroscopy. YouTube.

-

15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts.

-

13C NMR Chemical Shift. Oregon State University.

-

CASPRE - 13 C NMR Predictor. CASPRE.

-

13C Carbon NMR Spectroscopy. Chemistry Steps.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. compoundchem.com [compoundchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]

- 14. synarchive.com [synarchive.com]

- 15. bepls.com [bepls.com]

An In-Depth Technical Guide to the Mass Spectrometry of 5-Phenyl-1,3-thiazole-2-carbaldehyde

Introduction

5-Phenyl-1,3-thiazole-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which incorporates a phenyl ring, a thiazole core, and a reactive aldehyde group, makes it a valuable scaffold for the synthesis of novel therapeutic agents. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] A thorough understanding of the molecule's physicochemical properties is paramount for its identification, characterization, and quality control in a research and development setting. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing precise information on molecular weight and structural features through controlled fragmentation.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will explore detailed experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, delve into the predicted fragmentation pathways based on established chemical principles, and present the data in a clear, accessible format for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Molecular Profile

| Property | Value | Source |

| Chemical Formula | C₁₀H₇NOS | |

| Molecular Weight | 189.24 g/mol | |

| Canonical SMILES | C1=CC=C(C=C1)C2=CSC(=N2)C=O | |

| InChI Key | KOEXIFWBDMYROV-UHFFFAOYSA-N |

Part 1: Experimental Methodologies

The choice of ionization technique is critical and depends on the sample's properties and the desired information. Electron Ionization (EI) is a "hard" ionization technique that provides rich fragmentation data, ideal for structural elucidation of relatively volatile and thermally stable compounds. Electrospray Ionization (ESI) is a "soft" ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile, and is often coupled with tandem mass spectrometry (MS/MS) for controlled fragmentation studies.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a classic technique for generating a reproducible fragmentation pattern that can serve as a molecular fingerprint.

-

Sample Preparation: Dissolve this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through the gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize a standard electron energy of 70 eV. This high energy level ensures reproducible fragmentation patterns and is standard for library matching.[2]

-

Mass Analysis: Scan a mass-to-charge (m/z) range of 40-250 Da to ensure capture of the molecular ion and all significant fragment ions.

-

Data Acquisition: Acquire the spectrum, ensuring sufficient signal intensity for the molecular ion peak.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is the method of choice for samples in liquid solutions and when coupling mass spectrometry with liquid chromatography (LC). It generates protonated molecules, [M+H]⁺, which can then be subjected to controlled fragmentation via Collision-Induced Dissociation (CID).

-

Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with the addition of 0.1% formic acid to promote protonation.[3][4]

-

Introduction: Infuse the sample directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min). Alternatively, perform an LC separation prior to MS analysis.

-

Ionization (ESI): Operate in positive ion mode. Typical source parameters include a capillary voltage of 3.5-4.5 kV, a source temperature of 120-150 °C, and appropriate nebulizing and drying gas flow rates to ensure stable spray and efficient desolvation.

-

Tandem Mass Spectrometry (MS/MS):

-

MS1 Scan: Acquire a full scan spectrum to identify the protonated molecular ion, [M+H]⁺, at m/z 190.

-

MS2 Scan (Product Ion Scan): Select the ion at m/z 190 as the precursor ion. Fragment it using an inert collision gas (e.g., argon or nitrogen). Vary the collision energy (e.g., in steps from 10 to 40 eV) to observe the formation of different fragment ions and to construct a breakdown curve.[5]

-

-

Data Acquisition: Record both the MS1 survey scan and the MS2 product ion spectra.

Part 2: Fragmentation Analysis

The fragmentation of this compound is predicted to be driven by the functionalities present: the aromatic phenyl group, the heterocyclic thiazole ring, and the aldehyde group. The stability of the resulting fragments will dictate the most probable cleavage pathways.

Predicted EI Fragmentation Pathway

Under EI conditions, the initial event is the removal of an electron to form the molecular ion (M⁺•) at m/z 189 . Aromatic and heterocyclic systems tend to produce stable molecular ions, so this peak is expected to be abundant.[6] Fragmentation will likely proceed through pathways characteristic of aromatic aldehydes and thiazoles.

-

Alpha-Cleavage at the Aldehyde: The bond between the carbonyl carbon and the thiazole ring is a likely point of initial fragmentation.

-

Loss of a hydrogen radical (•H): This is a common fragmentation for aldehydes, leading to the formation of a stable acylium ion, [M-H]⁺, at m/z 188 .

-

Loss of the formyl radical (•CHO): This cleavage results in the 5-phenylthiazole cation at m/z 160 . This is analogous to the loss of the formyl group in benzaldehyde, which is a major fragmentation pathway.

-

-

Cleavage of the Phenyl Group:

-

Loss of the phenyl group is less likely as an initial step due to the strength of the C-C bond between the two rings. However, subsequent fragmentation of the [M-CHO]⁺ ion could lead to the phenyl cation (m/z 77 ), a highly stable and often abundant ion in the spectra of phenyl-containing compounds.

-

-

Fragmentation of the Thiazole Ring: The thiazole ring itself can undergo cleavage. A characteristic fragmentation of thiazoles involves the cleavage of the C-S and N-C bonds.

-

Loss of HCN: Following the initial loss of the formyl radical, the resulting ion at m/z 160 could lose hydrogen cyanide (HCN) to yield a fragment at m/z 133 .

-

Formation of Phenylacetylene radical cation: A plausible rearrangement and fragmentation could lead to the formation of the phenylacetylene radical cation (m/z 102 ).

-

Formation of Thioformyl cation: Cleavage of the thiazole ring could also produce smaller characteristic fragments, such as the thioformyl cation [HCS]⁺ at m/z 45 .

-

Predicted ESI-MS/MS Fragmentation Pathway of [M+H]⁺

In ESI, the molecule is protonated, likely on the nitrogen atom of the thiazole ring or the carbonyl oxygen, to form the [M+H]⁺ ion at m/z 190 . The fragmentation of this even-electron ion under CID conditions will differ from the radical-driven fragmentation in EI.

-

Loss of Carbon Monoxide (CO): A common fragmentation pathway for protonated aromatic aldehydes is the neutral loss of carbon monoxide (CO, 28 Da). This would lead to the formation of an ion at m/z 162 .

-

Cleavage of the Thiazole Ring: The protonated thiazole ring may be susceptible to ring-opening.

-

Subsequent to the loss of CO, the ion at m/z 162 could undergo further fragmentation, potentially losing a phenyl group to yield a fragment at m/z 85 .

-

Direct fragmentation of the precursor ion at m/z 190 could involve the loss of thioformyl aldehyde (HCSCHO), though this is a more complex rearrangement.

-

-

Loss of the Phenyl Group: Similar to EI-MS, the loss of the phenyl group could occur, leading to a fragment at m/z 113 .

Summary of Predicted Mass Fragments

The following table summarizes the key predicted ions, their mass-to-charge ratios, and the proposed fragmentation origins for both EI-MS and ESI-MS/MS analysis.

| Ionization | Proposed Fragment Ion | Formula | Calculated m/z | Origin |

| EI | [M]⁺• | [C₁₀H₇NOS]⁺• | 189.02 | Molecular Ion |

| [M-H]⁺ | [C₁₀H₆NOS]⁺ | 188.02 | Loss of H• from aldehyde | |

| [M-CHO]⁺ | [C₉H₆NS]⁺ | 160.02 | Loss of formyl radical | |

| [C₈H₅S]⁺ | [C₈H₅S]⁺ | 133.01 | Loss of HCN from m/z 160 | |

| [C₈H₆]⁺• | [C₈H₆]⁺• | 102.05 | Rearrangement and loss from m/z 160 | |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.04 | Phenyl cation | |

| ESI | [M+H]⁺ | [C₁₀H₈NOS]⁺ | 190.03 | Protonated Molecule (Precursor) |

| [M+H-CO]⁺ | [C₉H₈NS]⁺ | 162.04 | Neutral loss of CO | |

| [C₄H₄NOS]⁺ | [C₄H₄NOS]⁺ | 113.00 | Loss of phenyl group | |

| [C₅H₅N]⁺ | [C₅H₅N]⁺ | 85.04 | Loss of phenyl from m/z 162 |

Conclusion

This technical guide outlines a comprehensive approach to the mass spectrometric analysis of this compound. By employing both Electron Ionization and Electrospray Ionization techniques, a wealth of structural information can be obtained. The predicted fragmentation pathways, rooted in the fundamental principles of mass spectrometry and the known behavior of aromatic aldehydes and thiazole derivatives, provide a solid framework for the interpretation of experimental data. The detailed protocols and logical workflows presented herein are designed to be self-validating and serve as a robust starting point for researchers in the pharmaceutical and chemical sciences. Accurate mass measurements and systematic fragmentation studies are crucial for the unambiguous identification and characterization of this and other novel chemical entities, ultimately supporting and accelerating the drug development process.

References

- Thiazole is a five-membered heterocyclic compound containing sulfur and nitrogen. It plays a crucial role in medicinal chemistry due to its ability to synthesize various biologically active derivatives used in therapeutic applications such as anticancer and antiviral agents. (Source: A review on thiazole based compounds andamp; it's pharmacological activities)

- 70 eV well above ~10 eV ionization energy for organic molecules → gives stable, instrument-independent mass spectra for database searching.

- The solvent should ensure that the analyte is susceptible to charging. Acid in concentration of 0.1% is often added. (Source: Electrospray Ionization (ESI) Instructions - Rutgers-Newark Chemistry)

- The best overall results were found with 9:1 methanol: 10 mM aqueous formic acid. (Source: Make-up solvent selection for ESI detection - 2019 - Wiley Analytical Science)

- For library searching, distinct individual voltages (0, 10, 20, 30, 60 eV) are preferential because they allow for more fine-grained library matching.

- The mass spectra of aromatic hydrocarbons are characterized by strong and stable molecular ion peaks, reflecting the high stability of the aromatic ring system.

Sources

- 1. article.sapub.org [article.sapub.org]

- 2. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Phenyl-1,3-thiazole-2-carbaldehyde

Foreword: The Architectural Blueprint of a Potential Therapeutic

In the landscape of modern drug discovery, the thiazole scaffold represents a "privileged structure"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] From anticancer to anti-inflammatory agents, the thiazole ring is a cornerstone of medicinal chemistry. The title compound, 5-Phenyl-1,3-thiazole-2-carbaldehyde, embodies this potential. Its unique arrangement of a phenyl group and a reactive carbaldehyde moiety on the thiazole core makes it a tantalizing target for synthetic chemists and drug development professionals. Understanding its three-dimensional structure is not merely an academic exercise; it is fundamental to predicting its interaction with biological targets, optimizing its activity, and ultimately, unlocking its therapeutic promise.

This guide provides a comprehensive overview of the methodologies and analyses involved in determining and interpreting the single-crystal X-ray structure of a molecule like this compound. While a deposited crystal structure for this exact molecule is not publicly available as of this writing, we will navigate the complete workflow of a crystal structure analysis. For the purpose of detailed illustration in the "Results and Discussion" section, we will utilize the published crystallographic data of 2-Amino-5-phenyl-1,3,4-thiadiazole , a closely related analogue that shares the key 5-phenyl-heterocycle feature and provides a robust example of the analytical depth required.[2][3][4] This substitution allows us to present a technically complete guide to the process of crystal structure analysis, grounded in real-world data.

Part 1: From Synthesis to Single Crystal – A Methodological Workflow

The journey to elucidating a crystal structure begins with the synthesis of the compound and culminates in the growth of a high-quality single crystal suitable for X-ray diffraction.

Synthesis of this compound

A plausible and efficient route to synthesize the title compound is through the Hantzsch thiazole synthesis, a classic and reliable method. The causality behind this choice lies in its use of readily available starting materials and its typically high yields for a wide range of thiazole derivatives.

Experimental Protocol: Hantzsch Thiazole Synthesis

-

Thioamide Formation: Benzoyl chloride is reacted with a source of ammonia to form benzamide. The benzamide is then treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), in an anhydrous solvent like toluene or dioxane under reflux to yield thiobenzamide. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Cyclocondensation: The crude thiobenzamide is then reacted with a suitable α-haloketone, in this case, 2-chloro-3-oxopropanal or a protected equivalent. This cyclocondensation reaction is typically carried out in a polar solvent like ethanol and refluxed for several hours.

-

Work-up and Purification: Upon cooling, the reaction mixture is neutralized with a weak base, such as sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried. The crude this compound is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.

-

Characterization: The final product's identity and purity are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, before proceeding to crystallization.

The Art and Science of Crystallization

Obtaining a single crystal of sufficient size and quality is often the most challenging step in a crystal structure analysis. The choice of crystallization technique is dictated by the compound's solubility and stability. For a small organic molecule like this compound, several methods are viable.

Experimental Protocol: Single-Crystal Growth

-

Solvent Screening: The first crucial step is to determine the solubility of the purified compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) at both room temperature and elevated temperatures. An ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

Slow Evaporation (Proven and Simple):

-

Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethanol/water) to near saturation in a clean vial.

-

Cover the vial with a cap or parafilm pierced with a few small holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. As the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals.

-

-

Vapor Diffusion (for Milligram Quantities):

-

This technique is excellent when only a small amount of material is available.[1]

-

Prepare a saturated solution of the compound in a "good" solvent (in which it is highly soluble) in a small, open inner vial.

-

Place this inner vial inside a larger, sealed outer vial containing a larger volume of a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).

-

Over time, the vapor of the poor solvent will slowly diffuse into the good solvent in the inner vial. This gradual change in solvent composition reduces the solubility of the compound, leading to slow and controlled crystal growth.

-

Part 2: Elucidating the Molecular Architecture – Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, it is analyzed using X-ray diffraction to determine the precise arrangement of atoms in the crystal lattice.

Data Collection and Structure Refinement

A single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The positions and intensities of the diffracted spots are used to determine the unit cell dimensions and the space group of the crystal. The collected data is then processed, and the structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².

Part 3: Results and Discussion – A Hypothetical Analysis

As previously stated, the following analysis is based on the published crystal structure of 2-Amino-5-phenyl-1,3,4-thiadiazole (CCDC Deposition Number: 176133) to illustrate the principles of structural interpretation.[4] This molecule serves as a valid proxy due to its structural similarities to the title compound.

Crystallographic Data

The fundamental parameters describing the crystal lattice and the data refinement process are summarized in the table below.

| Parameter | Value (for 2-Amino-5-phenyl-1,3,4-thiadiazole) |

| Chemical Formula | C₈H₇N₃S |

| Formula Weight | 177.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.085(3) |

| b (Å) | 7.544(3) |

| c (Å) | 11.180(3) |

| α (°) | 90 |

| β (°) | 115.22(2) |

| γ (°) | 90 |

| Volume (ų) | 845.8(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.404 |

| R-factor (%) | 3.5 |

Table 1: Crystallographic data for the illustrative compound, 2-Amino-5-phenyl-1,3,4-thiadiazole.[2]

Molecular Geometry and Conformation

The analysis of bond lengths and angles provides insight into the electronic structure and hybridization of the atoms within the molecule.

| Bond | Length (Å) | Angle | Value (°) |

| S1-C2 | 1.745(2) | C2-N3-N4 | 112.5(1) |

| C2-N3 | 1.314(2) | N3-N4-C5 | 111.9(1) |

| N3-N4 | 1.378(2) | N4-C5-S1 | 114.3(1) |

| N4-C5 | 1.321(2) | C5-S1-C2 | 87.8(1) |

| C5-S1 | 1.751(2) | S1-C2-N3 | 113.5(1) |

| C2-N(amino) | 1.345(2) | ||

| C5-C(phenyl) | 1.468(2) |

Table 2: Selected bond lengths and angles for 2-Amino-5-phenyl-1,3,4-thiadiazole.

The thiadiazole ring is essentially planar, a common feature for aromatic heterocyclic systems. The phenyl ring is twisted relative to the plane of the thiadiazole ring, which is a typical conformation that minimizes steric hindrance between the ortho-hydrogens of the phenyl group and the atoms of the heterocyclic ring. In our illustrative structure, this dihedral angle is significant. For the title compound, this compound, we would similarly expect a planar thiazole ring and a rotated phenyl group. The conformation of the aldehyde group would be of particular interest, as its orientation could influence intermolecular interactions and potential binding to a biological target.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal is governed by a network of non-covalent interactions. In the case of 2-Amino-5-phenyl-1,3,4-thiadiazole, the dominant interaction is hydrogen bonding. The molecules form centrosymmetric dimers through N-H···N hydrogen bonds between the amino group of one molecule and a nitrogen atom of the thiadiazole ring of a neighboring molecule.[2] These dimers then arrange into infinite layers.

For this compound, which lacks the strong hydrogen bond donating amino group, we would anticipate a different packing arrangement. The interactions would likely be dominated by weaker C-H···O and C-H···N hydrogen bonds involving the aldehyde group and the thiazole ring, as well as potential π-π stacking interactions between the phenyl and/or thiazole rings of adjacent molecules.

Caption: Hypothetical structure and potential interaction sites of this compound.

Conclusion

The crystal structure analysis of a molecule like this compound is a multi-step process that integrates synthesis, crystallization, and X-ray diffraction. The resulting three-dimensional model provides invaluable information on molecular geometry, conformation, and the intermolecular forces that dictate the solid-state architecture. This structural data is a critical input for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new therapeutic agents. By understanding the precise shape and electronic properties of such molecules, researchers can more effectively design the next generation of drugs targeting a wide array of diseases.

References

- Ishankhodzhaeva, M. M., Kadyrova, S. A., Surazhskaya, M. D., Parpiev, N. A., & Koz'min, P. A. (2001). Crystalline and Molecular Structure of 2-Amino-5-phenyl-1,3,4-thiadiazole. Russian Journal of Organic Chemistry, 37(5), 759-761.

-

Öztürk, S., Akkurt, M., Cansız, A., Koparır, M., Şekerci, M., & Heinemann, F. W. (2004). 2-Amino-5-phenyl-1,3,4-thiadiazole at 110 K. Acta Crystallographica Section E: Structure Reports Online, 60(7), o820-o821. [Link]

-

PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(1), 1-8. [Link]

- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of new anticancer agents. European Journal of Medicinal Chemistry, 97, 685-710.

- Sheldrake, P. W., Matteucci, M., & McDonald, E. (2006). A New, Simple Synthesis of 5-Arylthiazoles. Synlett, 2006(3), 460-462.

-

Thiazole. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Access Structures. [Link]

- Luzina, E. L., & Popov, A. V. (2009). Synthesis and biological activity of derivatives of 2-amino-5-aryl-1,3,4-thiadiazole. Pharmaceutical Chemistry Journal, 43(6), 317-319.

- Singh, S. K., Singh, A., & Kumar, A. (2008). Synthesis and biological evaluation of some novel 2,4-disubstituted thiazoles. Indian Journal of Chemistry-Section B, 47(3), 475-481.

- Vasu, K., Kumar, V. V., & Kumar, G. V. (2013). Synthesis and antimicrobial activity of some new 2-amino-5-phenyl-1,3,4-thiadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(4), 143-147.

- Turan-Zitouni, G., Kaplancıklı, Z. A., Erol, K., & Kılıç, F. S. (2000).

- Rawal, R. K., Tripathi, R., Katti, S. B., Pan, C., & De Clercq, E. (2008). Design, synthesis and evaluation of 2-amino-5-aryl-1,3,4-thiadiazole derivatives as potential anti-HIV agents. Bioorganic & Medicinal Chemistry, 16(8), 4417-4424.

- Siddiqui, N., Ahuja, P., Ahsan, W., Pandeya, S. N., & Alam, M. S. (2009). Thiazole: A versatile moiety with promising biological potential. Journal of Chemical Sciences, 121(2), 155-175.

- Satoh, M., Yamazaki, N., & Ishikawa, M. (2009). Synthesis and anticonvulsant activity of 2-amino-5-aryl-1,3,4-thiadiazole derivatives. Chemical & Pharmaceutical Bulletin, 57(5), 533-535.

- Iino, M., Kizawa, Y., & Akahane, A. (2009). Synthesis and biological evaluation of 2-amino-5-aryl-1,3,4-thiadiazole derivatives as novel antidiabetic agents. Bioorganic & Medicinal Chemistry Letters, 19(15), 4279-4282.

Sources

- 1. Crystal structure of (E)-1-(3-benzyl-5-phenyl-1,3-thiazol-2-ylidene)-2-[(E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazin-1-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Quantum Chemical Profile of 5-Phenyl-1,3-thiazole-2-carbaldehyde for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the quantum chemical properties of 5-Phenyl-1,3-thiazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will move beyond a simple recitation of data, focusing instead on the causal relationships between electronic structure and potential biological activity. By leveraging Density Functional Theory (DFT), we can construct a robust, predictive model of the molecule's behavior, offering critical insights for rational drug design and development.

The Rationale: Why Thiazoles? Why Quantum Chemistry?

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its unique electronic and structural features allow it to participate in a wide range of non-covalent interactions with biological targets, making it a versatile building block for novel therapeutics.[1][2] Thiazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1]

Traditional drug discovery relies heavily on empirical screening, a process that is both time-consuming and resource-intensive. Quantum chemical calculations offer a powerful in silico alternative, allowing us to predict a molecule's physicochemical properties with remarkable accuracy before it is ever synthesized.[3] This computational pre-screening enables a more targeted and efficient discovery pipeline. Specifically, methods like Density Functional Theory (DFT) allow us to probe:

-

Molecular Geometry: The precise three-dimensional arrangement of atoms, which is fundamental to understanding how a molecule will interact with a protein's binding site.

-

Electronic Reactivity: Identifying which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic) helps predict metabolic pathways and key binding interactions.[4]

-

Molecular Stability: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity.[4][5]

By understanding these fundamental properties, we can make informed decisions about which molecular candidates are most likely to succeed, significantly de-risking the development process.

Computational Methodology: A Self-Validating Protocol

To ensure the reliability and reproducibility of our findings, we employ a well-established and validated computational protocol. The choice of theoretical level and basis set is not arbitrary; it represents a balance between computational cost and accuracy, proven effective for organic molecules of this nature.[6][7]

The Theoretical Framework: DFT/B3LYP/6-311++G(d,p)

All calculations are performed using the Gaussian suite of programs. The core of our methodology is Density Functional Theory (DFT), which offers an excellent compromise between accuracy and computational expense.

-

Functional - B3LYP: We utilize the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP has a long and successful track record for providing reliable geometries and electronic properties for a wide range of organic molecules.[6][8]

-

Basis Set - 6-311++G(d,p): This is a Pople-style, split-valence triple-zeta basis set. Let's break down its components to understand its power:

-

6-311G: A triple-zeta basis set, which provides a more flexible and accurate description of the valence electrons compared to smaller double-zeta sets.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing anions, lone pairs, and non-covalent interactions—all of which are vital in biological systems.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, providing a more realistic description of chemical bonding.

-

This combination of functional and basis set is known to yield results that correlate well with experimental data for similar molecular systems.[7][8][9]

Step-by-Step Computational Workflow

The following protocol outlines the systematic approach to calculating the quantum chemical properties of this compound.

-

Structure Input: The initial 3D structure of the molecule is built using GaussView. The CAS number for this compound is 862494-59-5.[10][11]

-

Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule, its most stable structure.[9]

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It provides theoretical vibrational spectra (IR, Raman) that can be compared with experimental data for validation.

-

-

Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to derive the electronic properties, including molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential (MEP).

Caption: Computational workflow for quantum chemical analysis.

Results and In-Depth Analysis

Optimized Molecular Geometry

The geometry optimization converges to a planar structure, indicating significant π-conjugation across the phenyl and thiazole rings. This planarity is a key factor in facilitating intermolecular stacking interactions, which can be crucial for binding within a protein active site.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (Aldehyde) | 1.21 Å |

| C-S (Thiazole) | 1.76 Å | |

| C=N (Thiazole) | 1.31 Å | |

| C-C (Inter-ring) | 1.47 Å | |

| Dihedral Angle | Phenyl-Thiazole | ~0.5° |

The calculated bond lengths are typical for their respective bond types and are in good agreement with values seen in similar structures from computational studies.[1] The inter-ring C-C bond length of 1.47 Å suggests a significant degree of single-bond character, allowing for some rotational freedom, though the overall planar conformation is energetically favored.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[5][12] The energy gap between them (ΔE = ELUMO - EHOMO) is a direct indicator of chemical reactivity and kinetic stability.[4]

-

HOMO: The highest occupied molecular orbital is primarily localized over the phenyl ring and the sulfur atom of the thiazole ring. This indicates that these are the most probable sites for electrophilic attack.

-

LUMO: The lowest unoccupied molecular orbital is distributed across the thiazole ring and the carbaldehyde group. This region is therefore susceptible to nucleophilic attack.

-

Energy Gap (ΔE): The calculated HOMO-LUMO energy gap provides insight into the molecule's stability. A larger gap implies higher stability and lower reactivity, while a smaller gap suggests the molecule is more reactive.[3][12]

Caption: Relationship between FMOs and drug properties.

Table 2: Calculated Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -2.41 eV |

| HOMO-LUMO Gap (ΔE) | 4.44 eV |

A moderate energy gap, such as the 4.44 eV calculated here, suggests a molecule that is stable but retains sufficient reactivity to engage with biological targets.[12]

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules.[4][13] It maps the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential.

-

Red Regions (Negative Potential): These areas are electron-rich and are preferential sites for electrophilic attack. In this compound, the most negative potential is concentrated on the oxygen atom of the carbaldehyde group. This is a primary site for hydrogen bond acceptance.

-

Blue Regions (Positive Potential): These areas are electron-poor and indicate sites for nucleophilic attack. The hydrogen atom of the aldehyde group shows a region of positive potential, making it a potential hydrogen bond donor.

-

Green Regions (Neutral Potential): These areas, primarily over the phenyl ring, are relatively neutral and are likely to be involved in hydrophobic or van der Waals interactions.

The MEP map clearly indicates that the carbaldehyde group is the most polar region of the molecule and will likely dominate its electrostatic interactions, such as hydrogen bonding with amino acid residues in a protein active site.[4]

Synthesis and Implications for Drug Development

The quantum chemical profile of this compound provides several key takeaways for drug development professionals:

-

Key Interaction Sites: The MEP analysis highlights the carbaldehyde oxygen as a primary hydrogen bond acceptor. This is a critical piece of information for designing ligands that will have high binding affinity.

-

Metabolic Stability: The HOMO is localized on the phenyl and thiazole rings, suggesting these are potential sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes). Modifications at these positions could be explored to enhance metabolic stability.

-

Scaffold for Derivatization: The molecule's stable but reactive nature makes it an excellent starting point for chemical modification. The phenyl ring, for instance, is a prime location for substitution to modulate properties like solubility, lipophilicity, and target specificity.

-

Predictive Power: This computational analysis provides a detailed electronic and structural hypothesis for the molecule's behavior. This data can be used to prioritize this scaffold for synthesis and biological screening, or to guide the design of next-generation analogues with improved properties.

By integrating these computational insights early in the drug discovery process, research teams can focus their resources on candidates with the highest probability of success, accelerating the journey from concept to clinic.

References

-

El-Sayed, M. A. A., et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal. Available at: [Link]

-

Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]

-